4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
CAS No.: 1385696-80-9
Cat. No.: VC7136228
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385696-80-9 |
|---|---|
| Molecular Formula | C13H17ClF3NO |
| Molecular Weight | 295.73 |
| IUPAC Name | 4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;/h1-3,8H,4-7,9,17H2;1H |
| Standard InChI Key | AKWPNJVFFBNIEG-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine hydrochloride, reflects its two primary structural components:
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Oxan-4-amine core: A six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 4-position.
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3-(Trifluoromethyl)benzyl substituent: A phenyl ring substituted with a trifluoromethyl (-CF) group at the meta position, connected via a methylene bridge to the oxane ring .
The hydrochloride salt form improves solubility and stability, a common modification for amine-containing pharmaceuticals.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.73 g/mol |
| IUPAC Name | 4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine hydrochloride |
| SMILES | C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
| InChIKey | AKWPNJVFFBNIEG-UHFFFAOYSA-N |
| CAS Registry Number | 1385696-80-9 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride involves multi-step organic reactions, though detailed protocols remain proprietary. A generalized route may include:
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Formation of the Oxan-4-amine Core: Cyclization of a diol with an amine under acidic conditions to yield tetrahydropyran-4-amine.
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Introduction of the Trifluoromethylbenzyl Group: Alkylation of the oxan-4-amine with 3-(trifluoromethyl)benzyl bromide via nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
Key challenges include optimizing regioselectivity during benzylation and minimizing side reactions involving the electron-deficient trifluoromethyl group.
Reactivity Profile
The compound exhibits dual reactivity from its amine and aromatic moieties:
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Amine Functionality: Participates in acylation, sulfonation, and Schiff base formation, enabling conjugation with biomolecules or polymers.
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Aromatic Ring: The -CF group deactivates the ring toward electrophilic substitution but facilitates directed metallation for further functionalization .
| Parameter | Value |
|---|---|
| (Octanol-Water) | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 38 Ų |
Therapeutic Applications
Though direct biological data is limited, structural analogs show promise in:
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Central Nervous System (CNS) Disorders: The compound’s ability to cross the blood-brain barrier makes it a candidate for antidepressants or anxiolytics .
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Anti-inflammatory Agents: Trifluoromethyl groups are known to modulate COX-2 selectivity in NSAIDs.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap and water immediately |
| Eye Exposure | Rinse with water for 15 minutes; seek medical attention if irritation persists |
| Inhalation | Use in fume hood; administer oxygen if breathing difficulties occur |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The meta-substituted derivative (3-CF) exhibits distinct properties compared to ortho- and para-isomers:
Table 4: Isomer Comparison
| Isomer (CF Position) | Molecular Weight (g/mol) | Predicted | Synthetic Accessibility |
|---|---|---|---|
| 2- (Ortho) | 295.73 | 3.1 | Low (steric hindrance) |
| 3- (Meta) | 295.73 | 2.8 | Moderate |
| 4- (Para) | 281.70 | 2.5 | High |
The meta isomer balances lipophilicity and synthetic feasibility, making it preferable for initial drug screening .
Future Research Directions
Targeted Biological Assays
Priority areas include:
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Receptor Binding Studies: Screen against serotonin and dopamine transporters to assess CNS activity .
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Metabolic Stability: Evaluate hepatic microsomal clearance to optimize half-life.
Synthetic Methodology Development
Innovative approaches such as flow chemistry or photoredox catalysis could improve yield and purity while reducing environmental impact.
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